4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c1-2-21-11-4-3-5-12-14(11)19-16(22-12)20-15-18-10-7-6-9(17)8-13(10)23-15/h3-8H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBFMELHIILOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-fluorobenzothiazole with 4-ethoxybenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Step 2: Coupling Reaction
The final compound is formed by reacting 6-fluorobenzo[d]thiazol-2-amine with a substituted benzothiazole acid (e.g., 4-ethoxybenzo[d]thiazol-2-yl acid) or its derivative:
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Reagents : Acyl chlorides, benzyl bromide, or activated esters.
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Conditions : Reflux in dioxane or DMF with K₂CO₃ or triethylamine as a base .
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Purification : Column chromatography or recrystallization.
Reaction Conditions and Yields
Functional Group Reactivity
The compound undergoes reactions typical of benzothiazole derivatives:
Oxidation
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Reagent : Potassium permanganate (acidic medium).
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Outcome : Oxidation of sulfur-containing moieties or aromatic rings.
Reduction
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Reagent : Lithium aluminum hydride (dry ether).
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Outcome : Reduction of amide bonds or other reducible groups.
Substitution
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Reagent : Sodium hydride (DMF).
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Outcome : Electrophilic substitution at activated positions.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | KMnO₄ | Acidic medium |
| Reduction | LiAlH₄ | Dry ether |
| Substitution | NaH | DMF, room temperature |
Spectral and Analytical Data
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Molecular Formula : C₂₃H₁₈F₂N₂S₂.
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Melting Point : ~155–156 °C (varies with purity).
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NMR/IR Characteristics :
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¹H NMR : Signals for aromatic protons (δ 7.0–8.5 ppm), ethoxy group (δ 1.2–1.5 ppm), and amide NH (δ 8.0–9.0 ppm).
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IR : Amide (N–H) and C=O stretches (if present).
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Biological Relevance
While the search results focus on chemical synthesis, related benzothiazole derivatives (e.g., compound B7 in ) exhibit:
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Anticancer activity : Inhibition of A431, A549, and H1299 cell lines.
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Anti-inflammatory effects : Reduction of IL-6 and TNF-α activity.
Optimization Strategies
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives, including 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, exhibit potent anticancer activities. A study demonstrated that benzothiazole compounds can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The compound was found to induce apoptosis and cell cycle arrest, akin to established anticancer drugs .
Case Study: In vitro Evaluation
A recent evaluation of similar benzothiazole derivatives revealed that modifications in the molecular structure significantly influenced their cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of IL-6 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Benzothiazole derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial enzymes and disruption of cellular processes .
Case Study: Antibacterial Screening
In vitro studies have demonstrated that certain benzothiazole derivatives possess significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 µg/mL against pathogenic strains. The presence of specific substituents on the benzothiazole ring was found to enhance antibacterial potency .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Mechanistic Insights
The biological activity of benzothiazole derivatives is often linked to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in cells .
Future Directions in Research
The ongoing research into benzothiazole derivatives suggests potential for developing new therapeutic agents for cancer and infectious diseases. Future studies may focus on:
- Structural optimization to enhance selectivity and reduce toxicity.
- Combination therapies utilizing benzothiazole derivatives alongside existing treatments.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer cell proliferation. Molecular docking studies have shown that the compound can bind to protein receptors, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Research Findings
Fluorine Impact : Fluorine at the 6-position (as in CAS 20358-07-0) enhances metabolic stability and electronegativity, critical for target engagement in kinase inhibition .
Dual Benzothiazole Cores : Compounds with two benzothiazole units (e.g., ) exhibit improved bioactivity due to increased π-π stacking and van der Waals interactions.
Synthetic Flexibility : Ethoxy and fluoro groups can be introduced late-stage via nucleophilic substitution or Suzuki coupling, enabling structural diversification .
Biological Activity
4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and potential therapeutic applications.
The biological effects of 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are primarily attributed to its ability to interact with various biomolecules. Benzothiazole derivatives often exhibit activities such as:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in critical metabolic pathways. For instance, some derivatives have shown significant urease inhibition, which is crucial for certain therapeutic applications against infections caused by urease-producing bacteria .
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial properties, which are essential for developing new antibiotics .
Research indicates that benzothiazole derivatives, including 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, can influence various biochemical pathways:
Case Studies and Research Findings
- Antimalarial Activity : A study on thiazole analogs revealed that modifications in the structure significantly impacted their antimalarial potency against Plasmodium falciparum. The introduction of electron-withdrawing groups at specific positions enhanced the activity while reducing cytotoxicity .
- Anticancer Properties : Another investigation found that benzothiazole derivatives exhibited varying degrees of anticancer activity. Compounds similar to 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed significant effects on cell viability in various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Urease Inhibition : A series of thiazole derivatives were tested for their ability to inhibit urease, an enzyme linked to several pathological conditions. The results indicated that modifications in the benzothiazole structure could enhance inhibitory effects, making these compounds promising candidates for further development .
Q & A
Q. Table 1: Example Reaction Yields for Analogous Coupling Reactions
| Starting Material 1 | Starting Material 2 | Yield (%) | Reference |
|---|---|---|---|
| 6-Fluorobenzo[d]thiazol-2-amine | Benzo[b]thiophene-2-carboxylic acid | 42 | |
| 4-Chlorobenzo[d]thiazol-2-amine | Aryl isothiocyanates | 70–85 |
How is the structure of this compound characterized using spectroscopic methods?
Key characterization techniques include:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Q. Table 2: Example NMR Data for Analogous Compounds
Advanced Research Questions
How can reaction conditions be optimized to improve the yield of the coupling step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic amines, while additives like triethylamine neutralize HCl byproducts .
- Catalyst Screening : Transition metal catalysts (e.g., CuI for Ullman coupling) or enzyme-mediated reactions may reduce side products in heterocyclic couplings .
- Temperature Control : Reflux conditions (80–100°C) are critical for activating coupling agents but must avoid decomposition of sensitive substituents (e.g., ethoxy groups) .
Q. Table 3: Impact of Solvent on Coupling Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 75 | 98 |
| THF | 24 | 45 | 85 |
| Ethanol | 18 | 60 | 90 |
What strategies resolve discrepancies in NMR data interpretation for such compounds?
- Variable Temperature NMR : Dynamic processes (e.g., rotational isomerism in amide bonds) can cause signal broadening, which is resolved at higher temperatures .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in crowded aromatic regions .
- Computational Validation : DFT-based chemical shift predictions (e.g., using Gaussian) align experimental data with theoretical models to confirm structural assignments .
Example Case : In N-(6-fluorobenzo[d]thiazol-2-yl) derivatives, fluorine-induced deshielding shifts adjacent protons by 0.2–0.5 ppm, validated by comparing experimental and calculated shifts .
How are structure-activity relationships (SAR) studied for this compound in biological systems?
- Substituent Variation : Systematic modification of the ethoxy group (e.g., replacing with methoxy or propoxy) tests hydrophobicity effects on target binding .
- Bioisosteric Replacement : Swapping fluorine with chlorine or methyl groups evaluates electronic effects on activity .
- In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase active sites), guiding synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
